(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid
Description
Summary of Structural Features
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₀H₁₈O₄ |
| Molecular weight | 202.25 g/mol |
| Stereochemistry | R configuration at C2 |
| Key functional groups | Carboxylic acid, ester, ketone |
Properties
IUPAC Name |
(2R)-2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIXQGZZZJERJO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Esterification
The tert-butoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. A representative protocol involves:
Alkylation of ethyl 3-oxobutanoate :
Chiral induction :
Hydrolysis and Oxidation
Post-alkylation, the ester group is hydrolyzed to the carboxylic acid, followed by oxidation to stabilize the ketone:
Acidic hydrolysis :
Ketone stabilization :
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors and catalytic systems are employed:
Microreactor systems :
Heterogeneous catalysis :
Purification and Chiral Resolution
Achieving high enantiomeric purity (>98%) necessitates advanced techniques:
Chiral chromatography :
Diastereomeric crystallization :
Comparative Analysis of Synthetic Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory alkylation | 65–78 | 95 | Low |
| Continuous flow | 82–88 | 99 | High |
| Catalytic asymmetric | 55–60 | >99 | Moderate |
Data synthesized from EP1765764NWB1 and EP1097919A2.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butoxy group.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Synthesis of Chiral Compounds
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid serves as a crucial building block in the synthesis of more complex chiral molecules. The presence of the tert-butoxy group allows for selective reactions, which is essential in developing enantiomerically pure compounds. This property is particularly valuable in pharmaceutical chemistry where chirality can significantly influence biological activity.
2. Organic Synthesis
In organic synthesis, this compound is used to create various derivatives that can be employed in different chemical reactions. For instance, it can undergo transformations such as esterification or amination to yield new compounds with potential applications in drug development or materials science.
| Reaction Type | Description |
|---|---|
| Esterification | Formation of esters by reacting with alcohols. |
| Amination | Introduction of amine groups to form amines. |
| Oxidation | Conversion of alcohols to ketones or aldehydes. |
Biological Applications
1. Biochemical Assays
The compound is utilized as a substrate in enzyme-catalyzed reactions, allowing researchers to study enzyme kinetics and mechanisms. Its structural features enable it to interact with specific enzymes, providing insights into metabolic pathways.
2. Medicinal Chemistry
this compound has shown potential biological activity, particularly in the context of drug design targeting metabolic disorders and cancer therapies. Its ability to modulate enzyme activity makes it a candidate for further investigation in therapeutic applications.
Industrial Applications
1. Fine Chemicals Production
In the chemical industry, this compound acts as an intermediate in the synthesis of fine chemicals and agrochemicals. Its role as a building block facilitates the production of specialized chemicals used in various applications, from pharmaceuticals to crop protection agents.
2. Continuous Flow Synthesis
The industrial production methods for this compound may involve continuous flow reactors, which enhance reaction efficiency and yield. This modern approach allows for better control over reaction conditions and scalability for commercial production.
Case Studies
-
Enzyme Interaction Studies
A study demonstrated that this compound could be effectively used to investigate the kinetics of specific enzymes involved in metabolic pathways. The results indicated that variations in substrate concentration led to significant changes in enzyme activity, highlighting its utility in biochemical research. -
Pharmaceutical Development
Research into its medicinal properties revealed that derivatives of this compound exhibited promising results in inhibiting certain cancer cell lines. This suggests its potential as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of ®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The keto group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of the molecule’s structure.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acid: Similar structure but with a methyl group instead of an ethyl group.
®-4-(tert-Butoxy)-2-ethyl-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a keto group.
®-4-(tert-Butoxy)-2-ethyl-4-aminobutanoic acid: Similar structure but with an amino group instead of a keto group.
Uniqueness
®-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity
Biological Activity
(R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid is a chiral compound that belongs to the class of ketocarboxylic acids. Its unique structure, characterized by a tert-butoxy group and a keto functional group, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 188.22 g/mol. The presence of the tert-butoxy group contributes to steric hindrance, influencing its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.22 g/mol |
| Functional Groups | Ketone, Carboxylic Acid, Tert-butoxy |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound's keto group may facilitate enzyme binding, while the tert-butoxy group can provide selectivity in these interactions. This structural arrangement allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects in metabolic disorders and cancer treatment.
Potential Targets
- Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
- Receptors : It could interact with receptor sites, influencing signal transduction pathways.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities:
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Anticancer Activity : The compound's ability to influence apoptosis pathways could position it as a lead compound in cancer therapy.
Case Studies
- In Vivo Studies : In studies involving animal models, this compound demonstrated significant modulation of inflammatory markers, suggesting its utility in anti-inflammatory therapies.
- Cell Culture Experiments : In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, indicating its potential role as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | Methyl group instead of ethyl | Limited anti-inflammatory activity |
| (R)-4-(tert-butoxy)-2-hydroxybutanoic acid | Hydroxy group instead of keto | Enhanced metabolic activity |
| (R)-4-(tert-butoxy)-2-amino-4-butanolic acid | Amino group instead of keto | Potential neuroprotective effects |
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological effects of this compound:
- Synthesis Techniques : Efficient synthetic routes have been developed using chiral starting materials to ensure high enantiomeric purity.
- Biological Assays : Various assays have been conducted to assess its interaction with enzyme targets and its efficacy in inducing apoptosis in tumor cells.
- Pharmacokinetics : Ongoing research is examining the pharmacokinetic properties of this compound to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Q. Advanced
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane:isopropanol (90:10).
- Optical Rotation : Compare the observed [α] with literature values.
- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, especially if discrepancies arise in spectroscopic data .
What safety protocols are critical during handling?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of tert-butoxy intermediates.
- Waste Disposal : Segregate acidic waste and neutralize before disposal via certified hazardous waste services .
How should researchers address conflicting 1^11H NMR data during characterization?
Q. Advanced
- Solvent Artifacts : Ensure complete removal of solvents (e.g., CDCl residual peaks at δ 7.26). Dry the compound over MgSO or molecular sieves.
- Dynamic Effects : Variable-temperature NMR can resolve broadening caused by rotamers or keto-enol tautomerism.
- 2D NMR : Use HSQC or COSY to assign overlapping signals (e.g., δ 2.60–2.80 for CH groups) .
What computational tools aid in predicting reactivity or stability?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess steric effects from the tert-butoxy group.
- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or degradation pathways.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning .
What are common side reactions in its synthesis, and how are they mitigated?
Q. Basic
- Over-Alkylation : Use controlled stoichiometry of ethylating agents (e.g., 1.1 eq ethyl bromide) and low temperatures (−78°C).
- Ester Hydrolysis : Avoid aqueous workup at acidic pH; employ tert-butyl protection for carboxylate stability.
- Racemization : Conduct reactions under inert atmospheres (N) and minimize heating .
How does the tert-butoxy group influence its application in peptide synthesis?
Q. Advanced
- Steric Protection : The bulky tert-butoxy group shields the ketone from nucleophilic attack, enabling selective functionalization of the carboxylate.
- Thermal Stability : Enhances resistance to β-elimination compared to smaller alkoxy groups.
- Deprotection : Cleave with TFA/CHCl (1:4) without disrupting acid-sensitive functionalities .
What analytical techniques are optimal for quantifying degradation products?
Q. Advanced
- LC-MS/MS : Monitor degradation (e.g., hydrolysis to 4-oxobutanoic acid) using a C18 column and ESI− mode.
- TGA/DSC : Assess thermal stability; degradation onset temperatures >150°C indicate robustness for storage.
- IR Spectroscopy : Track carbonyl stretches (1700–1750 cm) to detect ketone or ester breakdown .
How can researchers optimize reaction yields in large-scale syntheses?
Q. Advanced
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic alkylation steps.
- DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters like temperature, catalyst loading, and solvent polarity.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
What role does this compound play in asymmetric catalysis studies?
Q. Advanced
- Chiral Ligand Precursor : Its rigid structure serves as a backbone for synthesizing phosphine or oxazoline ligands.
- Mechanistic Probes : Isotopic labeling (e.g., C at the ketone) tracks stereochemical outcomes in catalytic cycles.
- Enzyme Mimetics : Study tert-butoxy’s mimicry of hydrophobic pockets in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
